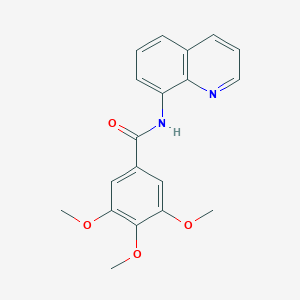
ethyl 2-oxo-4,6-diphenyl-2H-thiopyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-4,6-diphenyl-2H-thiopyran-3-carboxylate, commonly known as EODPT, is a chemical compound that belongs to the class of thiopyran derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of EODPT is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
EODPT has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. In addition, it has been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
EODPT has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to be stable under various conditions. However, it has some limitations, including its low solubility in water and some organic solvents. It also has poor bioavailability and may require the use of solubilizing agents or prodrugs to improve its efficacy.
Orientations Futures
There are several future directions for research on EODPT. One potential direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. In addition, further research is needed to understand its mechanism of action and to improve its bioavailability and efficacy. Finally, EODPT can be used as a building block for the synthesis of various organic semiconductors, and further research can be done to explore its potential in this field.
Méthodes De Synthèse
EODPT can be synthesized using various methods, including the reaction of 2,4-diphenyl-1,3-thiazole with ethyl oxalyl chloride, followed by the reaction with sodium methoxide. Another method involves the reaction of 2,4-diphenyl-1,3-thiazole with ethyl chloroformate, followed by the reaction with sodium sulfide. Both of these methods have been reported to yield EODPT in good yields.
Applications De Recherche Scientifique
EODPT has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been shown to have potential as an anti-inflammatory agent. In material science, it has been used as a building block for the synthesis of various organic semiconductors. In organic synthesis, it has been used as a key intermediate for the synthesis of various natural products.
Propriétés
Formule moléculaire |
C20H16O3S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
ethyl 2-oxo-4,6-diphenylthiopyran-3-carboxylate |
InChI |
InChI=1S/C20H16O3S/c1-2-23-19(21)18-16(14-9-5-3-6-10-14)13-17(24-20(18)22)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Clé InChI |
XWFLFZZOYDMJEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(SC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=C(C=C(SC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



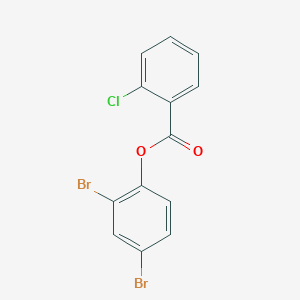

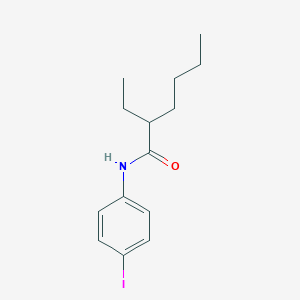

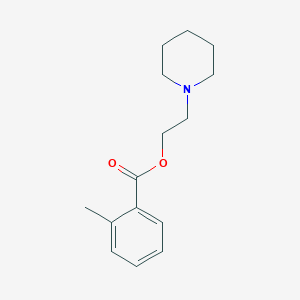
![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
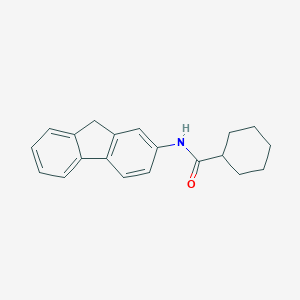
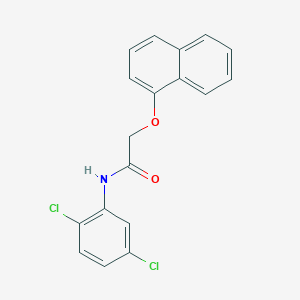
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)


